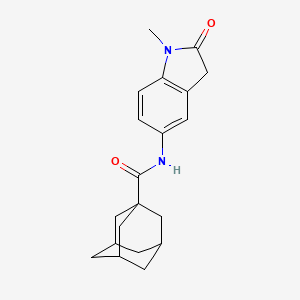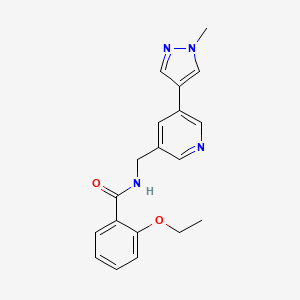
(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide, also known as Memantine, is a drug used for the treatment of Alzheimer's disease. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is believed to work by regulating the activity of glutamate, a neurotransmitter that plays a key role in learning and memory.
Aplicaciones Científicas De Investigación
Adamantane Derivatives in Chemistry
Synthesis and Structural Analysis : Adamantane derivatives, including those related to the compound , have been utilized in the synthesis of new compounds with unique structures and properties. For example, adamantane has been used in the oxidative cleavage-cyclization process, leading to the formation of stable carbocations, which are crucial for the selectivity of further transformations (Krasutsky et al., 2000).
Polyamides and Polymer Science : Adamantane derivatives have been used to synthesize polyamides with specific properties, such as medium inherent viscosities and high glass transition temperatures. These polyamides have applications in materials science due to their unique structural and thermal properties (Y. Chern, Hann-Chyan Shiue, & S. Kao, 1998).
Biomedical and Pharmacological Research
Cytotoxic and Apoptotic Effects : Certain adamantane derivatives have been studied for their cytotoxic and apoptotic effects on various cancer cell lines. These compounds have shown potential as cancer therapeutics due to their ability to induce apoptosis in cancer cells (Basak Turk-Erbul et al., 2021).
Antibacterial and Antifungal Properties : Novel adamantane derivatives have been explored for their broad-spectrum antibacterial activities. These compounds have shown potent inhibitory effects on various bacterial strains, highlighting their potential in addressing antibiotic resistance (L. H. Al-Wahaibi et al., 2020).
Antiviral Applications : Research on adamantane derivatives has also extended to antiviral applications, particularly in inhibiting influenza viruses. These studies are crucial in developing new antiviral drugs, especially for influenza strains resistant to existing medications (Füsun Göktaş et al., 2012).
Neuroprotective Agents : Fluorescent heterocyclic adamantane amines have been synthesized and shown to have neuroprotective activities. These compounds can inhibit key neurological pathways and enzymes, offering potential for treating neurodegenerative diseases (J. Joubert et al., 2011).
Material Science Applications
- Dielectric Properties in Polyimides : Adamantane-based polyimides with low dielectric constants have been synthesized, showcasing their potential use in electronic applications due to their unique electrical properties (Y. Chern & Hann-Chyan Shiue, 1997).
Propiedades
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22-17-3-2-16(7-15(17)8-18(22)23)21-19(24)20-9-12-4-13(10-20)6-14(5-12)11-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGPIBCZHXRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2441684.png)
![1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2441685.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate](/img/structure/B2441688.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)
![Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2441697.png)
![5-[(Methylamino)methyl]thiophene-3-carbonitrile](/img/structure/B2441698.png)


![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)